

The Discovery and Synthesis of NFAT-133: A Technical Guide

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Abstract: This document provides a comprehensive technical overview of the polyketide natural product, NFAT-133. It details the discovery, isolation, and total synthesis of the compound, alongside a thorough examination of its known biological activities and mechanisms of action. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows to facilitate further research and application.

Introduction

NFAT-133 is a bioactive secondary metabolite produced by several species of the soil bacterium Streptomyces, most notably Streptomyces pactum.[1][2] It is a polyketide-derived aromatic compound recognized for a range of biological activities, including immunosuppressive, antidiabetic, and antitrypanosomal properties.[1][2] Its primary mechanism of action involves the inhibition of the Nuclear Factor of Activated T cells (NFAT), a key transcription factor in the immune response.[1][2] This inhibitory action leads to the suppression of interleukin-2 (IL-2) expression and subsequent T-cell proliferation.[1][3] Additionally, NFAT-133 has been shown to increase glucose uptake in muscle cells by activating the AMP-activated protein kinase (AMPK) pathway.[1][2] This guide synthesizes the current knowledge on NFAT-133, presenting its discovery, chemical synthesis, and biological functions in a detailed, structured format.

Discovery and Characterization Isolation from Streptomyces pactum



NFAT-133 was first identified and isolated from the culture broth of Streptomyces pactum ATCC 27456.[2][3] The biosynthetic gene cluster responsible for its production has been identified, revealing a highly disordered, non-collinear type I modular polyketide synthase (PKS) genetic organization.[4]

The structure of NFAT-133 was elucidated using spectroscopic methods, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] Initially, the absolute stereoconfiguration was reported as 10R, 11R, 12S. However, this was later revised to 10S, 11R, 12S following the first enantioselective total synthesis of the compound and its epimer.[1][2]

Biosynthesis

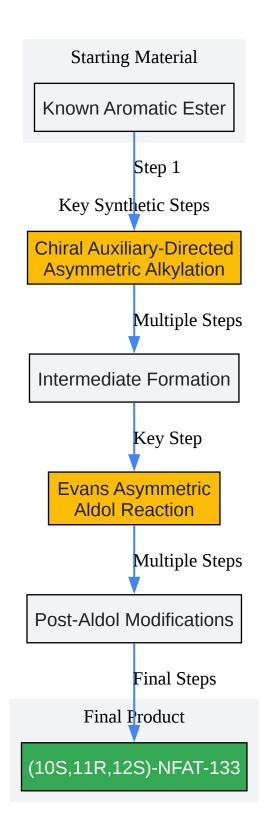
The biosynthesis of NFAT-133 is a complex process involving a type I modular PKS.[1] Interestingly, the gene cluster encodes for eight PKS modules, one more than expected for the heptaketide structure of NFAT-133. It is proposed that NFAT-133, the major metabolite, is derived from a programmed "skipping" event on the PKS assembly line, while a minor, full-length octaketide product (TM-123) is also produced.[4]

Chemical Synthesis

The first enantioselective total synthesis of NFAT-133 successfully confirmed its absolute stereochemistry as (10S, 11R, 12S). The synthesis was achieved through a 10-step sequence starting from a known aromatic ester. Key chirality-inducing steps included a chiral auxiliary-directed asymmetric alkylation and an Evans asymmetric aldol reaction.

Logical Workflow for the Total Synthesis of NFAT-133





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Caption: Workflow of the enantioselective total synthesis of NFAT-133.



Biological Activity and Mechanism of Action

NFAT-133 exhibits multiple biological activities, primarily centered around immunosuppression and metabolic regulation.

Quantitative Biological Data

The following table summarizes the key quantitative data reported for NFAT-133 and its close analogs.

| Compound/An alog | Biological Activity | Assay System | Potency | Reference |
|------------------|---------------------------------------|-------------------------------|-----------------------|-----------|
| NFAT-133 | Glucose Uptake Induction | Differentiated L6 Myotubes | EC50: 6.3 ± 1.8 μΜ | [5] |
| Benwamycin B | T-cell Proliferation Inhibition | Human T-cells | IC50: 14.3 μM | |
| Benwamycin F | T-cell Proliferation Inhibition | Human T-cells | IC50: 12.5 μM | |

Note: A specific IC50 value for the direct inhibition of NFAT-dependent transcription by NFAT-133 has not been reported in the reviewed literature.

Immunosuppressive Activity

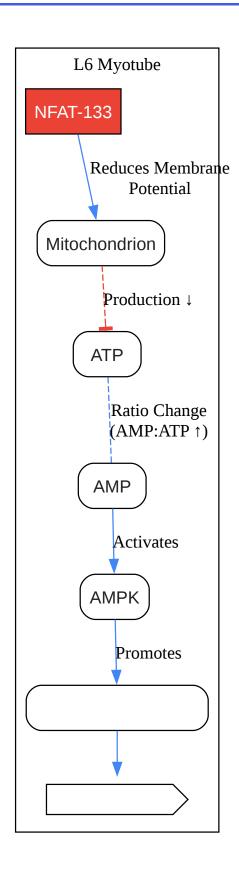
NFAT-133 acts as an inhibitor of the calcineurin-NFAT signaling pathway. In activated T-cells, an influx of calcium activates the phosphatase calcineurin, which dephosphorylates NFAT, allowing it to translocate to the nucleus. Nuclear NFAT then binds to DNA response elements, often in cooperation with other transcription factors like AP-1, to induce the expression of target genes, most notably Interleukin-2 (IL-2). IL-2 is a critical cytokine for T-cell proliferation and the propagation of the immune response. By blocking this pathway, NFAT-133 suppresses IL-2 production and thus inhibits T-cell proliferation.[1][2]

NFAT-133 Signaling Pathway in T-Cells









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